molecular formula C10H11FO B15336407 3-Cyclopropyl-2-fluoroanisole

3-Cyclopropyl-2-fluoroanisole

Cat. No.: B15336407
M. Wt: 166.19 g/mol
InChI Key: KQVMDPGIWNQDFH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-fluoroanisole is an organic compound characterized by a cyclopropyl group attached to a fluorinated anisole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-fluoroanisole typically involves the introduction of a cyclopropyl group to a fluorinated anisole precursor. One common method is through the use of cyclopropyl halides in the presence of a base, which facilitates the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium complexes to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-2-fluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

3-Cyclopropyl-2-fluoroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-fluoroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity to these targets, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and stability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-cyclopropyl-2-fluoro-3-methoxybenzene

InChI

InChI=1S/C10H11FO/c1-12-9-4-2-3-8(10(9)11)7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

KQVMDPGIWNQDFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)C2CC2

Origin of Product

United States

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